4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide
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Overview
Description
4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H9ClN2O5S It is a sulfonamide derivative, characterized by the presence of a chloro group, a methoxy group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-chloro-N-methoxy-N-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed
Reduction: 4-chloro-N-methoxy-N-methyl-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-chloro-N-methoxy-N-methyl-3-nitrobenzaldehyde.
Scientific Research Applications
4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with sulfonamide derivatives.
Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound may be explored for its potential antibacterial activity.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamide derivatives typically inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate. This competitive inhibition can block the enzyme’s active site, preventing it from catalyzing its normal reaction.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methyl-3-nitrobenzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-chloro-N-methoxy-N-methylbenzenesulfonamide: Lacks the nitro group, which may influence its chemical properties and applications.
Uniqueness
4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide is unique due to the presence of both the nitro and methoxy groups, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O5S/c1-10(16-2)17(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETIQPHMTQYOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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